molecular formula C7H9ClN2O2 B11823858 (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride

Cat. No.: B11823858
M. Wt: 188.61 g/mol
InChI Key: BDENBTOKPYLRAP-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to form disubstituted imidazoles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. For example, the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs), is a widely used method due to its high yield and regioselectivity . This method involves the reaction of TosMICs with aldehydes and amines to form imidazole rings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is unique due to its specific structural features, which allow it to interact with a variety of molecular targets

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)4-6-8-2-3-9-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-4+;

InChI Key

BDENBTOKPYLRAP-FXRZFVDSSA-N

Isomeric SMILES

C/C(=C\C1=NC=CN1)/C(=O)O.Cl

Canonical SMILES

CC(=CC1=NC=CN1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.